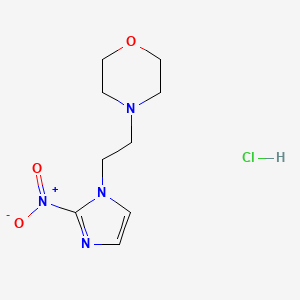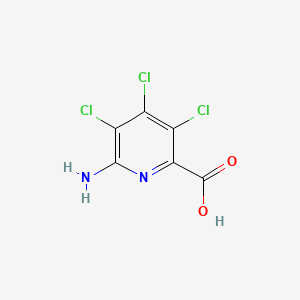
6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is a chemical compound with the molecular formula C6H3Cl3N2O2. It is a derivative of pyridine, characterized by the presence of amino and trichloro substituents on the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The process can be summarized as follows:
Chlorination: 2-Pyridinecarboxylic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3, 4, and 5 positions of the pyridine ring.
Amination: The resulting trichlorinated product is then reacted with ammonia or an amine under controlled conditions to introduce the amino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce partially dechlorinated compounds.
科学的研究の応用
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics natural plant hormones, disrupting normal plant growth processes. It is believed to acidify the cell wall, loosening it and allowing uncontrolled cell elongation, ultimately leading to plant death .
類似化合物との比較
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- 4-Amino-3,5,6-trichloropicolinic acid
- 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
Uniqueness
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and trichloro groups makes it particularly effective in its applications, differentiating it from other similar compounds.
特性
CAS番号 |
55934-03-7 |
|---|---|
分子式 |
C6H3Cl3N2O2 |
分子量 |
241.5 g/mol |
IUPAC名 |
6-amino-3,4,5-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H2,10,11)(H,12,13) |
InChIキー |
ATHJTJOXOQJKEC-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=NC(=C1Cl)N)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


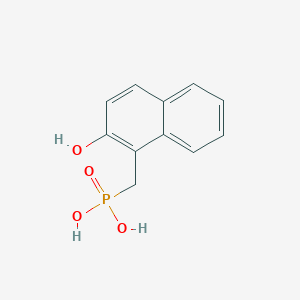
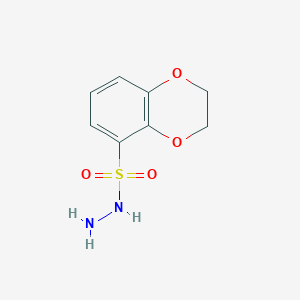
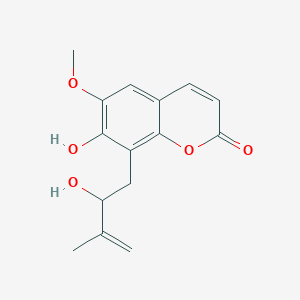
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
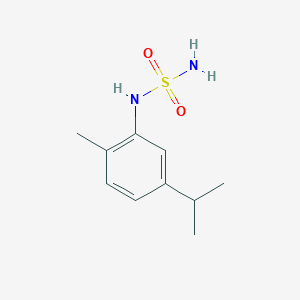
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
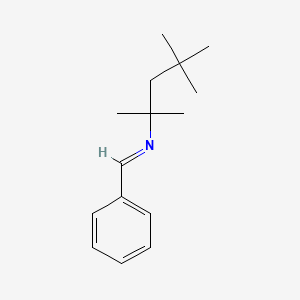
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
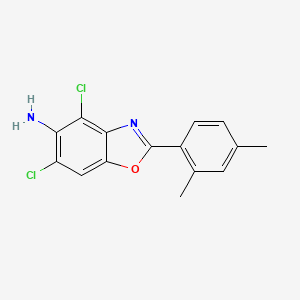
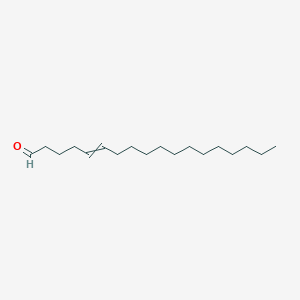
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
